4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid

Overview

Description

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C10H7ClO7S2 and its molecular weight is 338.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids . Therefore, it can be inferred that its targets could be the enzymes or proteins involved in these processes.

Action Environment

The action, efficacy, and stability of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid are likely influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate of the reactions it is involved in and the yield of the end products.

Biochemical Analysis

Biochemical Properties

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is used to improve the visualization of trichothecenes on developed TLC plates . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes with metal ions, which can influence enzyme activity and protein function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the production and release of bile from liver cells, indicating its potential impact on cellular metabolism and gene expression . Additionally, its role in visualizing trichothecenes suggests it may interact with cellular components involved in toxin detection and response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metal ions allows it to modulate enzyme activity and influence biochemical pathways. For example, its interaction with enzymes involved in bile acid synthesis can lead to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical research. Over time, the compound may undergo degradation, affecting its ability to interact with biomolecules and exert its effects. Long-term studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it can exhibit toxic or adverse effects, impacting cellular function and overall health. Studies have indicated that the compound’s threshold effects are dose-dependent, with higher doses leading to more pronounced cellular and metabolic disruptions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in bile acid synthesis highlights its importance in metabolic processes, where it can modulate enzyme activity and gene expression . The compound’s interactions with metal ions also play a significant role in its metabolic functions, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. Studies have shown that the compound can be effectively transported across cell membranes, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Biological Activity

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid (also known as Newcrom R1) is a synthetic organic compound primarily used in the dye industry. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, genotoxic effects, and applications in various fields.

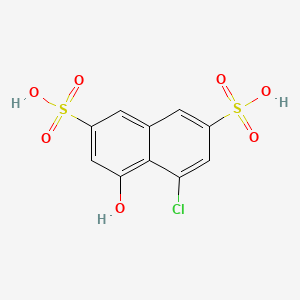

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with multiple sulfonic acid groups that enhance its solubility in water. The presence of chlorine and hydroxyl groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial activity utilized the broth microdilution method against several bacterial strains including Escherichia coli, Staphylococcus aureus, Klebsiella oxytoca, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (mg/ml) |

|---|---|

| E. coli | 0.625 |

| S. aureus | 0.625 |

| K. oxytoca | 1.25 |

| C. albicans | 1.25 |

| Pseudomonas aeruginosa | 2.50 |

These results indicate that the compound is particularly effective against gram-positive bacteria and certain fungi, suggesting its potential use as an antimicrobial agent in clinical settings .

Genotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its genotoxic effects. Research indicates that exposure to this compound can lead to DNA damage in aquatic organisms, raising concerns about its environmental impact.

Environmental Impact Study

A recent investigation assessed the genotoxicity of various dyes, including those containing this compound. The findings revealed that these compounds could damage root cells in plants and induce DNA strand breaks in fish cells, highlighting their potential risks to ecosystems .

Applications in Pharmaceuticals

The compound's unique properties have led to its exploration in pharmaceutical applications. Its ability to act as a ligand in complex formation can be utilized in drug delivery systems and as a precursor for synthesizing other biologically active molecules.

Synthesis of Novel Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create new drugs with enhanced biological activities. For instance, modifications to the naphthalene structure can yield compounds with improved antimicrobial efficacy or reduced toxicity .

Properties

IUPAC Name |

4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAVDCUYQQGYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237980 | |

| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-21-1 | |

| Record name | 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.